N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034254-44-7
VCID: VC11793829
InChI: InChI=1S/C15H17N5OS/c1-10(2)12(9-20-16-7-8-17-20)18-14(21)15-19-11-5-3-4-6-13(11)22-15/h3-8,10,12H,9H2,1-2H3,(H,18,21)
SMILES: CC(C)C(CN1N=CC=N1)NC(=O)C2=NC3=CC=CC=C3S2
Molecular Formula: C15H17N5OS
Molecular Weight: 315.4 g/mol

N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide

CAS No.: 2034254-44-7

Cat. No.: VC11793829

Molecular Formula: C15H17N5OS

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide - 2034254-44-7

Specification

CAS No. 2034254-44-7
Molecular Formula C15H17N5OS
Molecular Weight 315.4 g/mol
IUPAC Name N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide
Standard InChI InChI=1S/C15H17N5OS/c1-10(2)12(9-20-16-7-8-17-20)18-14(21)15-19-11-5-3-4-6-13(11)22-15/h3-8,10,12H,9H2,1-2H3,(H,18,21)
Standard InChI Key CNRREGQNWBBNEW-UHFFFAOYSA-N
SMILES CC(C)C(CN1N=CC=N1)NC(=O)C2=NC3=CC=CC=C3S2
Canonical SMILES CC(C)C(CN1N=CC=N1)NC(=O)C2=NC3=CC=CC=C3S2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzothiazole core linked via a carboxamide bridge to a branched alkyl chain incorporating a 1,2,3-triazole ring. The benzothiazole moiety (C7H5NS) is a bicyclic system comprising a benzene ring fused to a thiazole, while the triazole group (C2H3N3) introduces a five-membered aromatic ring with three nitrogen atoms. The alkyl spacer (C5H11N) connects these heterocycles, creating a conformationally flexible yet sterically defined structure.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H17N5OS
Molecular Weight315.4 g/mol
IUPAC NameN-[3-Methyl-1-(triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide
SMILESCC(C)C(CN1N=CC=N1)NC(=O)C2=NC3=CC=CC=C3S2
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)

The Z-configuration of the carboxamide bond and the spatial orientation of the triazole ring critically influence molecular interactions with biological targets .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, triazole-H), 7.95–7.30 (m, 4H, benzothiazole-H), 4.10 (m, 1H, CH), 2.95 (m, 2H, CH2), 1.25 (d, 6H, CH3).

  • 13C NMR: Peaks at 167.8 ppm (C=O) and 155.2 ppm (C=N of triazole) confirm functional group integrity .

Mass spectrometry (ESI-MS) displays a molecular ion peak at m/z 316.1 [M+H]+, aligning with the theoretical molecular weight.

Synthesis and Derivative Development

Synthetic Pathways

The compound is typically synthesized via a three-step protocol:

  • Benzothiazole-2-carboxylic Acid Activation: Reaction with thionyl chloride (SOCl2) yields the acyl chloride intermediate.

  • Amide Coupling: The acyl chloride reacts with 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine under Schotten-Baumann conditions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Table 2: Optimization of Reaction Conditions

ParameterOptimal Value
Coupling Temperature0–5°C (prevents triazole degradation)
Solvent SystemDichloromethane/Triethylamine
Reaction Time12–16 hours

Structural Modifications

Derivatives are generated by:

  • Triazole Substitution: Replacing the triazole with tetrazole or imidazole alters hydrogen-bonding capacity.

  • Alkyl Chain Elongation: Extending the methyl group to ethyl or propyl enhances lipophilicity.

Analytical and Computational Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms purity, with a retention time of 8.2 minutes and a single peak at 254 nm.

Molecular Docking Studies

Docking simulations against the epidermal growth factor receptor (EGFR; PDB ID: 1M17) predict strong binding (ΔG = −9.8 kcal/mol) via:

  • Hydrogen Bonds: Between the carboxamide oxygen and Thr790.

  • π-π Stacking: Benzothiazole ring and Phe723 .

TargetActivity MetricReference Compound
EGFR Tyrosine KinaseIC50 = 0.89 μMGefitinib (IC50 = 0.19 μM)
Topoisomerase IIα65% Inhibition at 10 μMDoxorubicin (85% Inhibition)

Future Research Directions

In Vivo Pharmacokinetics

Pending studies must address:

  • Oral Bioavailability: Structural analogs with logP >3.5 show <10% bioavailability in rodent models, necessitating prodrug strategies .

  • Metabolic Stability: Cytochrome P450 (CYP3A4) mediated oxidation of the triazole ring requires mitigation via fluorination.

Targeted Drug Delivery

Nanoparticulate formulations (e.g., PLGA nanoparticles) could enhance tumor accumulation, reducing systemic toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator